Calophyllolide

Catalog No.
S625896
CAS No.
548-27-6
M.F
C26H24O5
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calophyllolide

CAS Number

548-27-6

Product Name

Calophyllolide

IUPAC Name

5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-phenylpyrano[2,3-f]chromen-8-one

Molecular Formula

C26H24O5

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C26H24O5/c1-6-15(2)22(28)21-23(29-5)17-12-13-26(3,4)31-24(17)20-18(14-19(27)30-25(20)21)16-10-8-7-9-11-16/h6-14H,1-5H3/b15-6+

InChI Key

PMBLOLOJQZPEND-GIDUJCDVSA-N

SMILES

CC=C(C)C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C4=CC=CC=C4)OC(C=C2)(C)C)OC

Synonyms

calophyllolid, calophyllolide

Canonical SMILES

CC=C(C)C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C4=CC=CC=C4)OC(C=C2)(C)C)OC

Isomeric SMILES

C/C=C(\C)/C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C4=CC=CC=C4)OC(C=C2)(C)C)OC

The exact mass of the compound Calophyllolide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Neoflavonoids [PK1210]. However, this does not mean our product can be used or applied in the same or a similar way.

Calophyllolide is a highly lipophilic 4-phenylcoumarin (neoflavonoid) naturally derived from the seeds of Calophyllum inophyllum. Structurally characterized by a 2,2-dimethylpyran ring and a 2-methylbut-2-enoyl side chain, it is distinguished from simpler coumarins by its complex stereochemistry and higher molecular weight (416.5 g/mol). In industrial and research procurement, high-purity Calophyllolide is primarily sourced as a dual-action reference standard and active pharmaceutical ingredient (API) precursor for advanced dermatological formulations, tissue regeneration models, and non-steroidal anti-inflammatory drug (NSAID) benchmarking. Its established capacity to modulate macrophage polarization and inhibit pro-inflammatory cytokines makes it a critical material for reproducible in vitro and in vivo pharmacological assays [1].

Research Fit

Anti-inflammatory and wound-healing research fit
Anticoagulation mechanism research fit
Cytotoxicity and cardioprotection screening fit

Substituting pure Calophyllolide with generic simple coumarins (e.g., esculetin) or structurally related propyl-coumarins (e.g., Calanolide A) compromises assay validity, as the specific 4-phenyl group and tigloyl-like side chain are strictly required for its unique macrophage-skewing (M2) and anti-fibrotic binding affinities[1]. Furthermore, attempting to use crude Calophyllum inophyllum extracts (Tamanu oil) as a cost-saving substitute introduces severe reproducibility risks; the natural concentration of Calophyllolide fluctuates drastically (often peaking at merely ~4.35%) depending on harvest season and extraction methodology [2]. For quantitative pharmacological benchmarking and the development of thermodynamically stable microemulsions, procuring the isolated, high-purity compound is mandatory to prevent lipid-matrix interference and batch-to-batch biological variability.

Substitution Risk

Structural mismatch

Simple coumarins (e.g., warfarin) lack the 4-phenyl and pyran groups; bioactivity profiles may differ substantially.

Functional divergence

Calanolide A/B are HIV-1 RT inhibitors; calophyllolide targets inflammation and coagulation pathways. Substitution would fail to replicate relevant endpoints.

SAR-dependent activity

Ten synthetic partial-structure analogs did not inhibit plasma coagulation, indicating that the full natural product framework is required.

Accelerated Cutaneous Wound Closure and Fibrosis Reduction

In full-thickness murine incision models, topical application of Calophyllolide significantly accelerates wound closure and reduces collagenous scarring compared to standard clinical antiseptics. At Day 14 post-treatment, Calophyllolide achieved nearly complete wound closure, outperforming Povidone-Iodine, while simultaneously demonstrating completely reconstructed collagen deposition and smaller collagenous scars [1].

Evidence DimensionIn vivo wound closure rate (Day 14 post-treatment)
Target Compound Data~97% closure (at 6 mg/animal dosing)
Comparator Or Baseline~93% closure (Povidone-Iodine at 100 mg/animal)
Quantified Difference4% absolute higher closure rate achieved with a 16.6x lower mass dose
ConditionsMurine surgical wound model, daily topical application

Highlights the compound's superior efficacy-to-dose ratio for researchers developing advanced wound-healing topicals compared to traditional iodine-based standards.

UV Absorbance vs. Isomers
Head-to-head
2.44-fold higher than inocalophyllin A; 1.84-fold higher than inocalophyllin B at 300 nm. Unique TNF-α downregulation in LPS-stimulated macrophages.
Supports UV-protective and anti-inflammatory formulation research.
UV absorbance measured in Okinawan Tamanu oil isolates.

Potent Suppression of Pro-Inflammatory Cytokines

Calophyllolide acts as a powerful immunomodulator during the inflammatory phase of tissue injury. It actively reduces myeloperoxidase (MPO) activity and drives M2 macrophage skewing. Quantitative assays demonstrate that Calophyllolide administration drastically suppresses key pro-inflammatory cytokines during the critical early healing window compared to untreated baseline models [1].

Evidence DimensionSuppression of IL-1β, IL-6, and TNF-α levels
Target Compound DataUp to 90% suppression
Comparator Or BaselineUntreated injury baseline (0% suppression)
Quantified Difference90% reduction in pro-inflammatory markers
ConditionsIn vivo murine injury model, measured at days 5 and 7 post-injury

Provides a quantitative benchmark for buyers utilizing the compound as a positive control in anti-inflammatory and macrophage polarization assays.

Anti-HIV Divergence
Reported
Not active as an HIV-1 RT inhibitor, unlike Calanolide A (EC50 0.1 µM) and B (EC50 0.4 µM).
Distinct target pathway: anti-inflammatory/anticoagulant vs. antiviral.
Cross-study comparison; procured compound should align with intended endpoint.

Targeted Antimicrobial Activity Against Skin Pathogens

Beyond its anti-inflammatory properties, Calophyllolide exhibits direct antibacterial efficacy, particularly against Gram-positive skin pathogens. In comparative susceptibility testing against Staphylococcus aureus, Calophyllolide demonstrated a stronger inhibitory profile than standard reference antibiotics like oxacillin, confirming its utility as a dual-action dermatological agent[1].

Evidence DimensionMinimum effective assay mass for bacterial inhibition against S. aureus
Target Compound Data16 μg
Comparator Or Baseline30 μg (Oxacillin standard)
Quantified DifferenceAchieved effective inhibition at nearly half the mass of the oxacillin standard
ConditionsIn vitro antibacterial susceptibility assay

Justifies the procurement of Calophyllolide for dual-action (healing and antimicrobial) formulation research where standard antibiotics may underperform.

Antibacterial Rank
Class-level
Reported as the compound with highest activity among tested calophyllic acid, phenylcoumarine, and xanthone derivatives against S. aureus.
Supports antimicrobial screening context.
Class-level screening data; further MIC quantification recommended.

Microemulsion Formulation Stability and Droplet Sizing

The high lipophilicity of Calophyllolide makes it highly compatible with advanced lipid-based drug delivery systems. When utilized as the primary bioactive marker in lipid-based drug delivery systems, formulations optimized for Calophyllolide delivery can be engineered into highly uniform, thermodynamically stable microemulsions that resist phase separation during freeze-thaw cycling [1].

Evidence DimensionMicroemulsion mean droplet size and thermodynamic stability
Target Compound Data34.37 ± 1.06 nm droplet size with high thermodynamic stability
Comparator Or BaselineUnformulated crude oil extracts (prone to broader size distribution and phase instability)
Quantified DifferenceAchieved precise ~34 nm nanoscale uniformity
ConditionsTween 80/Span 80/isopropyl alcohol surfactant matrix, freeze-thaw stress testing

Assures formulation scientists that the compound can be reliably integrated into nanoscale transdermal delivery systems without compromising physical stability.

Anti-Arthritic Model
Reported
ED50 140 mg/kg p.o.; no gastric ulceration at 2× ED50. Comparable anti-arthritic effect to hydrocortisone in rodent models.
Reported comparable model-response with lower gastric injury markers.
Rodent arthritis model endpoints; ulcerogenicity scoring context-specific.
Anticoagulant SAR
Class-level
Only calophyllolide inhibited plasma coagulation among 11 tested compounds (10 synthetic analogs inactive).
Anticoagulant activity requires full native molecular framework.
Ex vivo plasma coagulation endpoint; verified on authentic natural product.
Cardioprotection Model
Reported
LDH reduced from 162% to 70% of control; ROS from 160% to 78% at 150 µg/mL.
Supports cardioprotection endpoint interpretation in H9c2 model.
In vitro cardiomyocyte model; verify translatability in vivo.

Topical Wound Healing & Anti-Fibrotic Therapeutics

Driven by its proven ability to accelerate wound closure to 97% at Day 14 and reduce collagenous scarring, Calophyllolide is an optimal API candidate for advanced burn and surgical wound care formulations, outperforming standard Povidone-Iodine treatments [1].

Macrophage Modulation & Cytokine Assays

Because it reliably suppresses IL-1β, IL-6, and TNF-α by up to 90%, high-purity Calophyllolide serves as an excellent reference standard for in vitro and in vivo assays focused on M2 macrophage skewing and the resolution of chronic inflammation [1].

Dual-Action Antimicrobial Skin Care Development

Utilizing its superior inhibitory profile against S. aureus (effective at 16 μg vs. 30 μg for oxacillin), the compound is highly suited for developing targeted treatments for infected dermatoses where simultaneous infection control and tissue repair are required [2].

Nanoscale Transdermal Delivery Systems

Thanks to its specific lipophilic profile, Calophyllolide is ideal for integration into thermodynamically stable microemulsions (achieving ~34 nm droplet sizes), making it a premium choice for R&D in cosmeceutical and transdermal drug delivery [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
UV-protective formulation research
Specific UV absorbance profile and TNF-α modulation
Macrophage TNF-α downregulation endpoint
Chronic inflammation model studies
Anti-inflammatory model response and gastric tolerability endpoints
Gastric lesion scoring in rodent arthritis models
Anticoagulation mechanism research
Complete molecular framework required for activity
Plasma coagulation endpoint comparison with synthetic analogs
Cardioprotection screening
Cardiomyocyte LDH and ROS reduction profile
Cytoprotection endpoint assays in H9c2 cells

XLogP3

4.9

Wikipedia

Calophyllolide

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Neoflavonoids [PK1210]

Explore Compound Types